2-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole
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Overview
Description
Benzothiazole derivatives are common structural units in pharmacological drugs and medicinal chemistry . They exhibit good biological activity and are used in drug discovery and development . Piperazine derivatives also have a wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives is achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of these compounds is characterized by IR, 1 H NMR, 13 C NMR, and mass spectral technique .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are multi-step procedures . The reactions are greatly accelerated using microwave irradiation .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Scientific Research Applications
Therapeutic Potential of Benzothiazoles
Benzothiazoles are recognized for their broad pharmaceutical applications, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are potential antitumor agents, and some benzothiazole derivatives are in clinical use for treating various diseases. The structural simplicity and synthetic accessibility of benzothiazoles facilitate the development of chemical libraries for new chemical entity discovery, especially in cancer treatment (Kamal, Hussaini, & Malik, 2015).
DNA Interaction and Biological Applications
Hoechst 33258, a benzothiazole analogue, binds to the minor groove of double-stranded DNA, showing specificity for AT-rich sequences. This interaction has made Hoechst derivatives valuable in cellular biology for chromosome and nuclear staining and has implications for radioprotector and topoisomerase inhibitor development. Such applications underscore the importance of benzothiazole structures in rational drug design and molecular biology research (Issar & Kakkar, 2013).
Chemical and Biological Variability
The chemistry of benzothiazole compounds, including 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine, demonstrates significant variability in their preparation, properties, and complexation with metals. Their spectroscopic properties, structures, magnetic properties, and biological and electrochemical activities are of interest for further investigation, highlighting potential new analogues for various applications (Boča, Jameson, & Linert, 2011).
Structural Activity Relationship in Medicinal Chemistry
Benzothiazole derivatives showcase a plethora of pharmacological activities with minimal toxicity. Their structural diversity and bioactivity have cemented the benzothiazole scaffold as a cornerstone in medicinal chemistry, effective against viral, microbial, antiallergic, antitumor, and anticancer conditions. The modification at the C-2 and C-6 positions of the benzothiazole ring often results in varied biological activities, indicating the scaffold's importance in the development of new therapeutic agents (Bhat & Belagali, 2020).
Future Directions
Mechanism of Action
Target of Action
Similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been reported to act as dopamine and serotonin antagonists . These neurotransmitters play crucial roles in regulating mood, sleep, appetite, and other functions.
Mode of Action
Similar benzothiazole derivatives have been reported to exhibit various biological activities, including antibacterial and antifungal effects . They may interact with their targets, leading to changes in cellular functions.
Biochemical Pathways
Benzothiazole derivatives have been associated with various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The synthesized compounds were evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) . This rule is a guideline in medicinal chemistry for evaluating the druglikeness or pharmaceutical properties of a compound, which can impact its bioavailability.
Result of Action
Similar compounds have been reported to exhibit antibacterial activity . One of the compounds showed good activity against Bacillus subtilis and Staphylococcus aureus .
Biochemical Analysis
Biochemical Properties
For instance, they can act as dopamine and serotonin antagonists .
Cellular Effects
Benzothiazole derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzothiazole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-6-chloro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4S2/c19-12-5-6-14-16(11-12)25-18(21-14)23-9-7-22(8-10-23)17-20-13-3-1-2-4-15(13)24-17/h1-6,11H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXDJWHPRWBHIQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C4=NC5=CC=CC=C5S4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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